molecular formula C14H17N5O2S B2745296 ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 956193-66-1

ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2745296
CAS No.: 956193-66-1
M. Wt: 319.38
InChI Key: ZMPJLLKPUAZCTJ-UHFFFAOYSA-N
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Description

Ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate: is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring, a pyrazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and pyrazole precursors. The final step involves esterification to produce the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine and pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions due to its structural complexity and reactivity.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs targeting various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The pyridine and pyrazole rings can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Ethyl 1-(5-aminopyridin-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

  • Ethyl 1-(5-(carbamothioylamino)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

  • Ethyl 1-(5-(aminocarbonyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

ethyl 1-[5-(carbamothioylamino)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-4-21-13(20)12-8(2)18-19(9(12)3)11-6-5-10(7-16-11)17-14(15)22/h5-7H,4H2,1-3H3,(H3,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPJLLKPUAZCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=S)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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